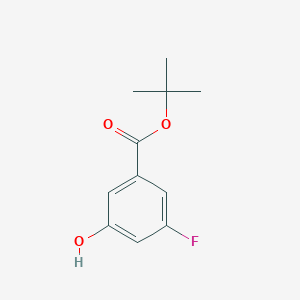

tert-Butyl 3-fluoro-5-hydroxybenzoate

Description

tert-Butyl 3-fluoro-5-hydroxybenzoate is a substituted benzoate ester featuring a tert-butyl ester group, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position of the aromatic ring.

- Molecular formula: Hypothetically, C${11}$H${13}$FO$_3$ (inferred from substituent positions and tert-butyl ester backbone).

- Molecular weight: ~212.22 g/mol.

- Applications: Likely used as an intermediate in pharmaceutical or agrochemical synthesis, where fluorine and hydroxyl groups enhance bioavailability or enable further derivatization .

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6,13H,1-3H3 |

InChI Key |

URMKKAOVUZNXRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-5-hydroxybenzoate typically involves the esterification of 3-fluoro-5-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-5-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.

Major Products

Oxidation: Formation of 3-fluoro-5-hydroxybenzaldehyde.

Reduction: Formation of 3-fluoro-5-hydroxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-fluoro-5-hydroxybenzoate is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-5-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-Butyl 3-fluoro-5-hydroxybenzoate with key analogs from the evidence:

Key Property Comparisons

Reactivity :

- The hydroxyl group in this compound facilitates reactions like etherification or esterification, unlike bromine- or CF$_3$-substituted analogs .

- Bromine in tert-Butyl 4-bromo-2-fluorobenzoate enhances Suzuki-Miyaura coupling utility, whereas the hydroxyl group in the target compound may limit such applications due to competing side reactions .

Stability :

- tert-Butyl esters (e.g., ) generally exhibit superior thermal stability compared to ethyl esters due to steric protection of the ester group .

Solubility: The hydroxyl group in the target compound increases water solubility relative to non-polar analogs like tert-Butyl 4-bromo-2-fluorobenzoate. However, ethyl esters (e.g., Ethyl 5-bromo-2-fluorobenzoate) may dissolve more readily in organic solvents .

Acidity: The electron-withdrawing fluorine atom at the 3-position likely reduces the pKa of the 5-hydroxy group in the target compound compared to non-fluorinated hydroxybenzoates (e.g., methyl 3-amino-5-(trifluoromethyl)benzoate, pKa ~4.2 ).

Research Findings and Limitations

- Synthetic Challenges : The tert-butyl group in the target compound may complicate deprotection steps compared to ethyl esters, though it offers better stability during storage .

- Data Gaps: Limited ecotoxicological or acute toxicity data exist for tert-butyl fluoro-benzoates (see ), necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.